![molecular formula C12H9F3N2O2S B2659381 2-Methylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine CAS No. 2627-54-5](/img/structure/B2659381.png)
2-Methylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
“2-Methylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine” is a chemical compound that has been studied for its potential applications in various fields . It is a member of the 2-pyrimidinyl ether series . The molecular formula of this compound is C12H9F3N2O2S .
Synthesis Analysis
The synthesis of “2-Methylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine” and similar compounds has been a subject of research . For example, a novel series of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidine-based cyclooxygenase-2 (COX-2) inhibitors have been discovered .
Molecular Structure Analysis
The molecular structure of “2-Methylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine” consists of a pyrimidine ring substituted with a methylsulfonyl group, a phenyl group, and a trifluoromethyl group . The presence of these substituents gives the compound its unique properties.
Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Ligand for Biochemical Assays
The compound has been used as a ligand in biochemical assays . It has shown certain affinity in these assays, indicating its potential use in biochemical research and drug discovery.
Study of Organotrifluoroborate Salts
The compound could be used in the study of organotrifluoroborate salts . These salts are important in various chemical reactions, including Suzuki–Miyaura couplings .
4. Catalyst in Carbon–Carbon Bond Forming Reactions Given its potential use in Suzuki–Miyaura coupling, the compound could also be used as a catalyst in other carbon–carbon bond forming reactions .
Study of Transmetalation Mechanisms
The compound could be used in the study of transmetalation mechanisms . Transmetalation is a key step in many metal-catalysed cross coupling reactions, including Suzuki–Miyaura coupling .
Development of New Synthetic Methods
Given its potential use in various chemical reactions, the compound could be used in the development of new synthetic methods .
Safety And Hazards
properties
IUPAC Name |
2-methylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-20(18,19)11-16-9(8-5-3-2-4-6-8)7-10(17-11)12(13,14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSJKGMPEXGXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine |
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